N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide
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Overview
Description
N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide is an organic compound characterized by the presence of a dibromoethenyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide typically involves the reaction of 2,2-dibromoethenylbenzene with methanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The dibromoethenyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted phenylmethanesulfonamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving sulfonamide groups.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromoethenyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The methanesulfonamide group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dibromoethenylbenzene: A precursor in the synthesis of N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide, known for its reactivity in nucleophilic substitution reactions.
Methanesulfonamide: A simple sulfonamide compound used in various chemical and biological applications.
N-(2-Bromoethyl)benzenesulfonamide: A related compound with similar chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both the dibromoethenyl and methanesulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(2,2-dibromoethenyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2S/c1-15(13,14)12-8-5-3-2-4-7(8)6-9(10)11/h2-6,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGDSZGFAAVPKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C=C(Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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